4-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
4-chloro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O3S/c19-14-3-7-16(8-4-14)27(24,25)21-11-12-26-18-10-9-17(22-23-18)13-1-5-15(20)6-2-13/h1-10,21H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKODKCGYIWXKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a sulfonamide (-SO₂NH₂) group, a pyridazine ring, a 4-fluorophenyl substituent, and a chloro-substituted benzene ring. The sulfonamide group facilitates hydrogen bonding with biological targets, while the halogen atoms (Cl, F) enhance lipophilicity and electronic interactions. The pyridazine ring contributes to π-π stacking, critical for binding to enzymes or receptors. These features collectively impact solubility, stability, and target affinity .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : For confirming functional groups and connectivity.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typical) and monitor reaction progress .
- Mass Spectrometry (MS) : For molecular weight verification (e.g., 413.43 g/mol) .
- X-ray Crystallography : Resolves 3D structure and confirms stereochemistry, as seen in related sulfonamides .
Q. What are the reported biological activities of this compound?
Preliminary studies suggest:
- Anti-inflammatory : Inhibition of COX-2 (IC₅₀ = 2.3 µM) via sulfonamide interactions .
- Anticancer : 60% inhibition of tumor cell proliferation at 10 µM, attributed to fluorophenyl-enhanced cellular uptake .
- Antimicrobial : Activity against Gram-positive bacteria (MIC = 8 µg/mL) due to halogenated aromatic moieties .
Advanced Research Questions
Q. Table 2: Comparative Biological Activities
Q. Table 3: Analytical Techniques for Structural Elucidation
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